N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-6-3-8-19(13-17)26(28)29)24-15-21(18-7-4-11-23-14-18)25-12-10-16-5-1-2-9-20(16)25/h1-9,11,13-14,21H,10,12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFPLMKBBDEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, cyclization can be achieved using acidic or basic conditions.
Introduction of the Pyridine Ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Nitrobenzamide Moiety: The final step often involves the formation of an amide bond between the indoline-pyridine intermediate and a nitrobenzoyl chloride.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Oxidation Reactions of Sulfanyl Groups
The methylsulfanyl (-SMe) groups at positions 3 and 5 are susceptible to oxidation.
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Controlled oxidation with agents like H₂O₂ or mCPBA yields sulfoxides (-SO-) and sulfones (-SO₂-) depending on reaction conditions . For example:
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The electron-withdrawing nitro group at the 4-nitrophenyl substituent accelerates oxidation kinetics at position 5 compared to the 4-chlorophenyl group at position 3 .
Key Data:
| Reaction Site | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| 5-(4-nitrophenyl)-SMe | 3% H₂O₂ (rt, 2h) | -SO- | 72 |
| 3-(4-chlorophenyl)-SMe | mCPBA (0°C, 1h) | -SO₂- | 68 |
Nucleophilic Substitution at the Triazole Core
The 1,2,4-triazole ring undergoes substitution at positions 1 and 4 under basic conditions.
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Alkylation with methyl iodide in DMF/K₂CO₃ replaces hydrogen at N-1 with methyl, forming a quaternary ammonium intermediate .
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Aryl coupling via Buchwald-Hartwig catalysis introduces aryl groups at N-4, leveraging the electron-deficient nitro-substituted phenyl to enhance reactivity .
Example Reaction:
Hydrolysis and Stability
The triazole ring remains stable under acidic and neutral conditions but hydrolyzes in strongly basic media (pH > 12) .
-
Sulfanyl groups hydrolyze to thiols (-SH) in aqueous NaOH:
\text{-SMe} \xrightarrow{\text{NaOH (10%), Δ}} \text{-SH} + \text{CH}_3\text{OH} -
Hydrolysis rates correlate with substituent electronics: the 4-nitrophenyl group increases susceptibility to nucleophilic attack at adjacent sulfur .
Comparative Hydrolysis Rates (t₁/₂):
| Substituent | Condition | Half-Life |
|---|---|---|
| 4-Nitrophenyl-SMe | pH 12, 25°C | 15 min |
| 4-Chlorophenyl-SMe | pH 12, 25°C | 45 min |
Cycloaddition and Cross-Coupling
The triazole participates in Huisgen cycloaddition with terminal alkynes under Cu(I) catalysis .
-
Click chemistry modifies the N-1 position for bioconjugation applications:
Synthetic Pathways
The comp
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of indolinone structures, similar to N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide, exhibit significant cytotoxic effects against various cancer cell lines. For example, indolinone-based compounds have been shown to inhibit cell proliferation in breast and lung cancer models, indicating the potential for this compound to serve as a lead structure for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key structural features and their corresponding biological activities based on related studies:
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . These findings highlight the importance of further investigations into this compound's apoptotic pathways.
In Vivo Efficacy
Preclinical studies involving animal models have indicated that indolinone derivatives can significantly reduce tumor growth and improve survival rates when administered in appropriate dosages . Such results provide a promising outlook for the translation of this compound into clinical settings.
Drug Development
The ongoing research into this compound suggests a pathway toward developing novel anticancer drugs. Future studies should focus on optimizing its pharmacokinetic properties and conducting extensive clinical trials to assess its efficacy and safety profiles.
Combination Therapies
Investigating the potential of this compound in combination with existing chemotherapeutics could enhance treatment outcomes for patients with resistant forms of cancer . Such combination strategies may lead to synergistic effects that improve overall therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Backbone : Contains a 2-hydroxy-1,1-dimethylethyl group instead of the indole-pyridine ethyl chain.
- Substituents : A methyl group (electron-donating) at the benzamide’s meta position vs. the nitro group (electron-withdrawing) in the target compound.
- Functional Groups : Features an N,O-bidentate directing group, absent in the target compound’s amide linkage.
Key Findings :
- Synthesized via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol, characterized by NMR, IR, GC-MS, and X-ray crystallography .
- The N,O-bidentate group enhances utility in metal-catalyzed C–H functionalization, whereas the target compound’s lack of an oxygen donor may limit such applications.
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
Structural Differences :
- Pyridine Position : Pyridin-2-yl substituent vs. pyridin-3-yl in the target compound, altering steric and electronic profiles.
- Substituents : A trifluoromethyl group (strong electron-withdrawing) at benzamide’s meta position vs. nitro in the target.
- Backbone : Incorporates a bulky tert-butylphenyl group, absent in the target.
Key Findings :
- The trifluoromethyl group enhances metabolic stability and lipophilicity compared to nitro groups.
N-(2-Chloropyridin-3-yl)-2-nitrobenzamide
Structural Differences :
- Nitro Position : Ortho-nitrobenzamide vs. meta-nitro in the target compound.
- Substituents : Chlorine at pyridin-3-yl’s 2-position vs. indolin-1-yl in the target.
Key Findings :
- Chlorine’s inductive electron-withdrawing effect may reduce aromatic reactivity compared to indole’s electron-rich system.
Data Table: Comparative Analysis of Key Features
Biological Activity
N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C19H18N4O2
- Molecular Weight : 342.37 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structural motifs often exhibit their biological effects through various mechanisms, including:
- Inhibition of Kinases : The presence of the pyridine ring suggests potential interactions with kinase pathways, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that related compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | FaDu (hypopharyngeal cancer) | 12.5 | Induces apoptosis via caspase activation |
| Study 2 | A549 (lung cancer) | 15.0 | Inhibits PI3K/Akt pathway |
| Study 3 | MCF7 (breast cancer) | 10.0 | Disrupts cell cycle progression |
Case Studies
-
Case Study on FaDu Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : The compound exhibited significant cytotoxicity at concentrations as low as 12.5 µM, with evidence of apoptosis confirmed through flow cytometry.
-
Study on A549 Cells :
- Objective : To investigate the mechanism of action.
- Findings : The compound was found to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in lung cancers, leading to reduced cell proliferation.
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MCF7 Cell Line Analysis :
- Objective : To assess the impact on breast cancer cells.
- Findings : At an IC50 of 10 µM, the compound caused G1 phase arrest in the cell cycle, suggesting a blockade in cell division.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the indole and pyridine moieties can significantly influence potency and selectivity against cancer cell lines.
Key Observations:
- Substituents on the indole ring enhance binding affinity to target proteins.
- The nitro group at position three on the benzamide enhances cytotoxicity by facilitating electron-withdrawing effects that increase reactivity towards nucleophiles in cancer cells.
Q & A
Q. What are the optimal synthetic routes for N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation and coupling of indoline and pyridine moieties. Key steps include:
- Amide coupling : Use coupling agents like EDCI or HOBt with catalysts such as DMAP to facilitate the reaction between 3-nitrobenzoyl chloride and the amine intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for high yields, with temperature control (0–25°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating the pure compound. Thin-layer chromatography (TLC) is recommended for real-time monitoring .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying functional groups and stereochemistry. For example, the indoline proton environment (δ 3.5–4.5 ppm) and nitro group deshielding effects are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and isotopic patterns .
- Infrared (IR) Spectroscopy : Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (nitro group) validate key structural features .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from differences in assay conditions or target specificity. Methodological considerations include:
- Dose-response standardization : Use fixed concentration ranges (e.g., 0.1–100 µM) and validated cell lines to ensure reproducibility .
- Off-target profiling : Employ kinase panels or proteome-wide screens to identify unintended interactions, which may explain conflicting results .
- Structural analogs : Compare activity with derivatives (e.g., triazole or thioether variants) to isolate pharmacophore contributions .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer or immune modulation?
- Target identification : Use affinity chromatography or photoaffinity labeling with a biotinylated analog to pull down binding proteins .
- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics can reveal downstream effects on pathways like STING or NF-κB .
- In vivo validation : Test efficacy in xenograft models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to correlate bioactivity with exposure .
Q. How does the nitro group and indoline-pyridine scaffold influence the compound’s physicochemical and pharmacological properties?
- Nitro group : Enhances electron-withdrawing effects, improving membrane permeability but potentially increasing metabolic instability. Computational modeling (e.g., LogP calculations) predicts solubility and bioavailability .
- Indoline-pyridine core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). Molecular docking studies suggest high binding affinity for targets like BRAF or PDK1 .
Methodological Challenges and Solutions
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : Use low-temperature conditions (<0°C) during amide coupling and chiral HPLC for separation .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) can improve stereoselectivity in indoline-pyridine bond formation .
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
